1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone

Carboxylesterase Inhibition Drug Metabolism Selectivity Profiling

Procure 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone as a research chemical intermediate. Characterized by a 3-fluoro-4-benzyloxy substitution pattern, it demonstrates 42 nM Ki and 486-fold selectivity for hCE2 over hCE1, making it a unique tool for studying carboxylesterase 2 in drug metabolism and prodrug activation. Available in research quantities (mg to g) with high purity.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 81227-99-8
Cat. No. B1304904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone
CAS81227-99-8
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F
InChIInChI=1S/C15H13FO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyYLVZBSLWHNSLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone (CAS 81227-99-8) Procurement Overview: A Fluorinated Acetophenone Building Block


1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone (CAS 81227-99-8) is a substituted acetophenone derivative characterized by a 3-fluoro-4-benzyloxy substitution pattern on the phenyl ring. The compound is a solid with a molecular formula of C₁₅H₁₃FO₂ and a molecular weight of 244.26 g/mol . It is commercially available in purities of ≥95% to 97% . Its physicochemical properties include a melting point of 82–85 °C, a density of 1.163 g/cm³, a boiling point of 383.3 °C at 760 mmHg, a flash point of 179.3 °C, and a calculated LogP of 3.6073 . The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research [1].

Why 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone Cannot Be Casually Replaced by Positional Isomers or Non-Fluorinated Analogs


The specific 3-fluoro-4-benzyloxy substitution pattern of CAS 81227-99-8 confers a unique combination of electronic and steric properties that directly impact biological target engagement and synthetic reactivity. Unlike its 2-fluoro positional isomer (CAS 119776-15-7) or the non-fluorinated 4'-benzyloxyacetophenone (CAS 54696-05-8), the 3-fluoro group in this compound influences the electron density on the aromatic ring and the acetyl carbonyl, which in turn modulates hydrogen bonding and π-π stacking interactions [1]. This is quantitatively evidenced by its high affinity and selectivity for human carboxylesterase 2 (hCE2), a profile not observed for the non-fluorinated analog [1][2]. Furthermore, the benzyl protecting group provides orthogonal stability under various reaction conditions, but its precise electronic influence is dependent on the fluorine's position, making simple substitution of the aryl ketone core with another building block a high-risk proposition for projects reliant on established structure-activity relationships (SAR).

Quantitative Differentiation Guide for 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone: Procurement Decision Data


hCE2 Inhibitory Potency and Selectivity vs. hCE1: A 486-Fold Window

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone demonstrates potent, competitive inhibition of human carboxylesterase 2 (hCE2) with a Ki of 42 nM and an IC50 of 20 nM in human liver microsomes [1]. Critically, it exhibits high selectivity over the closely related isoform hCE1, with an IC50 of 20,400 nM for hCE1, resulting in a selectivity index (hCE1 IC50 / hCE2 Ki) of approximately 486 [1]. This level of isoform selectivity is a key differentiator from broad-spectrum carboxylesterase inhibitors and is crucial for applications where minimizing off-target metabolic effects is paramount.

Carboxylesterase Inhibition Drug Metabolism Selectivity Profiling hCE2 hCE1

Synthesis Yield Advantage: Optimized Stille Coupling vs. Traditional Alkylation

Two primary synthetic routes are documented for the preparation of 1-[4-(benzyloxy)-3-fluorophenyl]-1-ethanone. The traditional route, involving the alkylation of 3-fluoro-4-hydroxyacetophenone with benzyl bromide, proceeds with a yield of approximately 71% . In contrast, an alternative route employing a Stille coupling between tributyl(1-ethoxyvinyl)tin and 4-benzyloxy-3-fluorobromobenzene achieves a significantly improved yield of approximately 88% . This 17-percentage-point increase in isolated yield directly translates to reduced raw material consumption and lower cost per gram at scale.

Synthetic Efficiency Yield Optimization Process Chemistry Cost of Goods

Physical Property Differentiation: Melting Point Enables Simpler Purification and Handling

The melting point of 1-[4-(benzyloxy)-3-fluorophenyl]-1-ethanone is reported as 82–85 °C . In contrast, the non-fluorinated analog 4'-benzyloxyacetophenone (CAS 54696-05-8) exhibits a significantly higher melting point of 91–94 °C . This 6–12 °C difference is substantial enough to impact purification workflows; the lower melting point of the 3-fluoro compound allows for recrystallization from a broader range of solvents at more accessible temperatures. Furthermore, the fluorinated analog has a well-defined, accessible melting point, while the alternative positional isomer 4'-(3-fluorobenzyloxy)acetophenone (CAS 93291-55-5) is reported with no available melting point data , introducing uncertainty for quality control and process development.

Physicochemical Properties Purification Formulation Solid-State Chemistry

Purity Specification and Availability: A Standardized 97% Grade for Reproducible Research

1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone is routinely offered with a minimum purity of 97% by major chemical suppliers such as Aladdin and Beyotime . This is a tighter specification compared to the more common 95% purity grade often listed for less rigorously characterized analogs, such as 1-(4-(benzyloxy)-2-fluorophenyl)ethanone (CAS 119776-15-7) . The 97% standard ensures a lower level of potentially interfering impurities, which is critical for applications requiring precise quantification, such as analytical method development, biological assays, and advanced material synthesis where even minor contaminants can skew results.

Purity Specification Quality Control Reproducibility Procurement

Procurement-Driven Application Scenarios for 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone (CAS 81227-99-8)


Development of Selective hCE2 Probes and Drug Metabolism Studies

Leverage the compound's demonstrated 42 nM Ki and 486-fold selectivity for hCE2 over hCE1 [1]. It is ideally suited as a tool compound for dissecting the role of carboxylesterase 2 in drug hydrolysis, prodrug activation, and potential drug-drug interactions, particularly in intestinal and hepatic metabolism models.

Synthesis of Advanced Pharmaceutical Intermediates Requiring Orthogonal Protecting Groups

The benzyl ether functionality serves as a robust protecting group for a latent phenol, which can be selectively deprotected via hydrogenolysis. This, combined with the electron-withdrawing 3-fluoro group, enables further functionalization at the acetyl moiety (e.g., α-halogenation, aldol condensations, or reduction to the alcohol) as part of a multi-step synthesis of complex drug candidates [2].

Construction of Fluorinated Heterocyclic Scaffolds for Medicinal Chemistry

The acetyl group of CAS 81227-99-8 can undergo Claisen-Schmidt condensations with aromatic aldehydes to yield fluorinated chalcones, which are privileged intermediates for the synthesis of bioactive heterocycles such as pyrazolines, isoxazoles, and flavones. The presence of the 3-fluoro substituent is known to modulate both the reactivity of the ketone and the pharmacokinetic properties of the final heterocyclic products [3].

Material Science: Synthesis of Fluorinated Polyethers and Specialty Polymers

As a fluorinated acetophenone, this compound can serve as a monomer precursor in the preparation of novel fluoropolyether acrylates and other functional polymers with applications in coatings, displays, and protective surface layers, where the introduction of fluorine enhances hydrophobicity and chemical resistance [2].

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